3-(4-Chlorophenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of an oxadiazole ring substituted with a chlorophenyl group and a methylphenoxyethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 4-methylphenoxyacetyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The chlorophenyl and methylphenoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
3-(4-Chlorophenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit the proliferation of certain cancer cells.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate: Similar in having a chlorophenyl group, but with an oxazole ring and different substituents.
3-(4-Chlorophenyl)-2-(4-methylphenyl)acrylonitrile hydrate: Contains both chlorophenyl and methylphenyl groups, but with an acrylonitrile moiety.
Uniqueness
3-(4-Chlorophenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups and the oxadiazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN2O2 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-3-9-15(10-4-11)21-12(2)17-19-16(20-22-17)13-5-7-14(18)8-6-13/h3-10,12H,1-2H3 |
InChI Key |
QZBOWZWSUSJXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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